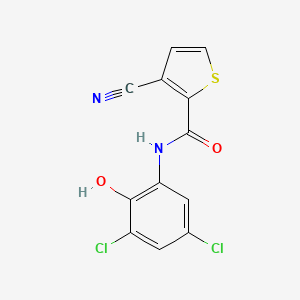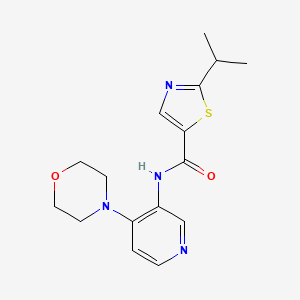![molecular formula C13H14N4O3 B7682227 5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B7682227.png)
5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide, commonly known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
作用機序
DMXAA works by activating the immune system and promoting the production of cytokines, which are signaling molecules that regulate immune responses. Specifically, DMXAA activates the production of interferon-alpha and tumor necrosis factor-alpha, which are cytokines that have anti-tumor activity. These cytokines can induce apoptosis, or programmed cell death, in tumor cells and promote the recruitment of immune cells to the tumor site.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It can induce the production of cytokines, as mentioned above, and can also increase the expression of genes involved in immune responses. DMXAA can also increase the production of reactive oxygen species, which are molecules that can damage cells and promote cell death. In addition, DMXAA can inhibit the growth of blood vessels, which can help to starve tumors of nutrients and promote tumor cell death.
実験室実験の利点と制限
One advantage of DMXAA is that it has been shown to have anti-tumor activity in a variety of cancer types, making it a promising candidate for cancer treatment. DMXAA is also relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to using DMXAA in lab experiments. For example, DMXAA has been shown to have variable efficacy depending on the tumor type and the dose used. In addition, DMXAA can cause toxicity in normal tissues, which can limit its use in clinical settings.
将来の方向性
There are several future directions for research on DMXAA. One area of interest is in understanding the mechanisms of resistance to DMXAA, as some tumors have been shown to be resistant to the drug. Another area of interest is in developing combination therapies that can enhance the anti-tumor activity of DMXAA. Additionally, there is ongoing research on developing new analogs of DMXAA that may have improved efficacy and reduced toxicity. Overall, DMXAA remains a promising candidate for cancer treatment, and future research may help to further optimize its use in clinical settings.
合成法
The synthesis of DMXAA involves the reaction of 2,5-dicarbethoxy-4-bromopyridine with 3,5-dimethyl-4-isocyanatomethyl-1,2-oxazole in the presence of a base. This reaction yields DMXAA as a white solid, which can be purified through recrystallization. The synthesis of DMXAA has been optimized to improve yield and purity, and several modifications have been made to the original method.
科学的研究の応用
DMXAA has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including melanoma, lung cancer, and colon cancer. DMXAA works by targeting the tumor vasculature, which is the network of blood vessels that supply nutrients to the tumor. By disrupting the tumor vasculature, DMXAA can inhibit tumor growth and promote tumor cell death.
特性
IUPAC Name |
5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7-10(8(2)20-17-7)6-16-13(19)9-3-4-11(12(14)18)15-5-9/h3-5H,6H2,1-2H3,(H2,14,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCNZVCJLDMQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=CN=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)
![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)

![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]-N-prop-2-enylacetamide](/img/structure/B7682169.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682201.png)
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)
![Methyl 5-[[4-(2,6-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]-3-methylfuran-2-carboxylate](/img/structure/B7682214.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7682222.png)
![N-[3-(1-methyl-1,2,4-triazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7682223.png)
![2-cyclopropyl-N-[4-[ethyl(propan-2-yl)amino]phenyl]pyrimidine-4-carboxamide](/img/structure/B7682235.png)
![N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7682244.png)